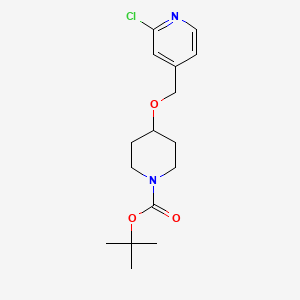
tert-Butyl 4-((2-chloropyridin-4-yl)methoxy)piperidine-1-carboxylate
Cat. No. B8349047
M. Wt: 326.82 g/mol
InChI Key: RNWLRUCTDJOKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09000175B2
Procedure details


The title compound was prepared by following the similar procedure as described in Intermediate-42 using (2-chloropyridin-4-yl)methylmethanesulfonate (Intermediate-4) and 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.215 g, 29%); MS: 327.2 (M+1).
Name
(2-chloropyridin-4-yl)methylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0.215 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]CS([O-])(=O)=O)[CH:5]=[CH:4][N:3]=1.[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][CH:24]([OH:27])[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15]>>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][O:27][CH:24]2[CH2:23][CH2:22][N:21]([C:19]([O:18][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:20])[CH2:26][CH2:25]2)[CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
(2-chloropyridin-4-yl)methylmethanesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)CCS(=O)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.215 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1)COC1CCN(CC1)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
